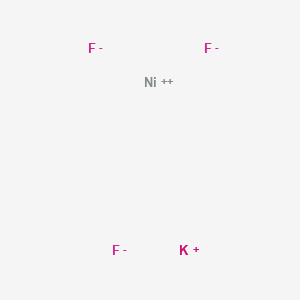

氟化镍钾

描述

Nickel potassium fluoride is a compound of nickel and fluorine. It is an ionic compound . It is related to a class of chemical compounds containing an anion with nickel at its core, surrounded by fluoride ions which act as ligands . The compound adopts a perovskite-like structure consisting of layers of octahedral Ni centers interconnected by doubly bridging fluoride ligands .

Synthesis Analysis

Nickel potassium fluoride can be prepared by the reaction of potassium hexafluoronickelate (IV) with arsenic pentafluoride in hydrofluoric acid . Another method involves melting a mixture of nickel (II) fluoride, potassium fluoride, and potassium bifluoride .

Molecular Structure Analysis

The compound features octahedral (high spin) Ni centers with Ni-F bond lengths of 2.006 Å . It has a cubic defect pyrochlore structure . The molecular weight of Nickel potassium fluoride is 154.79 g/mol .

Chemical Reactions Analysis

Nickel potassium fluoride is involved in various chemical reactions. For instance, it can react with strong bases to give nickel (II) hydroxide . A melt of NiF2 and KF reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate .

Physical And Chemical Properties Analysis

Nickel potassium fluoride has high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It is insoluble in water .

科学研究应用

正畸和生物医学设备:镍钛合金(可能含有氟离子)以其形状记忆和伪弹性而闻名,使其适用于正畸弓丝。由于担心镍的致敏性,研究集中于氟化介质中这些材料释放的镍。研究发现,氟化物含量会显着影响 Ni-Ti 合金的腐蚀行为,这突出了在生物医学应用中需要仔细考虑 (Cioffi 等,2005).

化学合成和表征:热力学不稳定的高氧化态氟化镍已使用无水氟化氢中的低温方法合成。这些化合物在氟化各种无机和有机底物方面具有潜在应用,这在各种化学合成过程中至关重要 (Chacon, 1997).

催化:由于镍对氟的抗腐蚀性,它已被用作制备氟化氙的催化剂。此特性在工业过程中至关重要,在这些过程中镍在涉及氟的反应中充当催化剂 (Baker & Fox, 1964).

电子和电镀:氟硼酸镍在电镀和电子工业中很重要。它的应用范围从催化剂到油墨的组成部分,展示了氟化镍化合物在各种工业应用中的多功能性 (Meshri, 2000).

光电器件:氧化镍(可以与氟化物化合物相关联)已被研究用于紫外检测器、电致变色器件、显示器和其他光电器件的潜在应用。基底的选择,例如溴化钾和氟化钙,会影响氧化镍的光学性质,这对于其在这些技术中的应用至关重要 (Manjunatha & Paul, 2015).

微反应器和腐蚀防护:在微反应器开发中,元素氟和氟化氢用作试剂。已开发出嵌套的氢氧化钾蚀刻和保护涂层(例如镍膜)来保护硅基微反应器免受腐蚀性氟化环境的影响。此应用对于化学加工中微反应器的长期耐用性和可靠性至关重要 (de Mas, Schmidt & Jensen, 2014).

安全和危害

Nickel potassium fluoride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Nickel-mediated fluorination has found an application in the synthesis of 18 F-labeled aryl fluoride PET tracers . The synthesis of 18 F-labeled PET tracers lays additional complications. Because of the 110-min half-life of the 18 F nucleus, incorporation of 18 F must occur at or near the end of tracer synthesis and must have sufficiently rapid reaction kinetics to furnish the fluorinated product in a matter of minutes . This is an exciting area of research with potential for significant advancements in the future.

属性

IUPAC Name |

potassium;nickel(2+);trifluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHFDGDZKAYMPS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3KNi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648479 | |

| Record name | Potassium;nickel(2+);trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.787 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel potassium fluoride | |

CAS RN |

13845-06-2 | |

| Record name | Potassium;nickel(2+);trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。